molecular formula C19H23N3O3 B2547255 2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922973-56-6

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2547255
CAS RN: 922973-56-6
M. Wt: 341.411
InChI Key: GRCNGIWUQQSHOI-UHFFFAOYSA-N
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Description

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various studies.

Scientific Research Applications

Novel Synthesis Techniques

Researchers have developed facile synthesis methods for novel classes of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from related precursors. These compounds are synthesized through processes involving regiospecific conversion, oxidation, intramolecular cyclization, and hydrazine reactions, showcasing the chemical versatility and potential for generating diverse molecular scaffolds (Koza et al., 2013).

Potential Anti-inflammatory and Analgesic Agents

A study on the synthesis of 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones revealed their potential as anti-inflammatory and analgesic agents, with some derivatives showing promising COX-2 selectivity and minimal side effects. This highlights the therapeutic potential of these compounds in managing pain and inflammation without the adverse effects commonly associated with non-selective NSAIDs (Sharma & Bansal, 2016).

Insecticidal Applications

Research on Stemona species has led to the isolation of pyrido[1,2-a]azepine alkaloids, demonstrating significant insecticidal activity. These findings suggest that derivatives of the compound may also hold potential in developing new insect control agents, contributing to agricultural and public health applications (Kaltenegger et al., 2003).

Drug Discovery and Development

Azepane derivatives have been explored for their role as PKB inhibitors, crucial for developing treatments against diseases where protein kinase B (PKB) plays a significant role. This research underscores the importance of such compounds in the discovery of new therapeutic agents, particularly in cancer and metabolic diseases (Breitenlechner et al., 2004).

properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-25-16-8-6-15(7-9-16)17-10-11-18(23)22(20-17)14-19(24)21-12-4-2-3-5-13-21/h6-11H,2-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCNGIWUQQSHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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